1,2-Epoxyoctane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-epoxyoctane has been explored through biological means, particularly using Pseudomonas oleovorans. This bacterium demonstrates a remarkable ability to convert 1-octene into 1,2-epoxyoctane, especially when grown in a two-phase system containing high concentrations of 1-octene. This process yields significantly higher amounts of epoxide compared to the production by resting cells, highlighting an efficient method of biosynthesis (de Smet, Wynberg, & Witholt, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to 1,2-epoxyoctane, such as 1,3-dioxa-6-aza-2-germacyclooctanes, has been detailed through X-ray diffraction studies. These analyses reveal the intricate spatial arrangement and bonding within the molecules, providing insight into the molecular geometry and potential reactivity of 1,2-epoxyoctane derivatives (Lukevics, Belyakov, & Pudova, 1996).
Chemical Reactions and Properties
Dissociative photoionization studies using synchrotron radiation have elucidated the reactivity of 1,2-epoxyoctane under ultraviolet photons. This research identifies the appearance potentials of dominant ion fragments and proposes dissociative channels for the photoionization of 1,2-epoxyoctane, shedding light on its chemical behavior under high-energy conditions (Wang et al., 2016).
Physical Properties Analysis
The study on the liquid phase rearrangement of 1,2-epoxyoctane over Al-MCM-41 catalysts provides valuable insights into the physical properties that influence its reactivity. Factors such as solvent polarity and the catalytic environment significantly affect the conversion rates and selectivity towards desired products, highlighting the importance of physical conditions in chemical reactions (Serrano, Grieken, Melero, & García, 2007).
Chemical Properties Analysis
The interaction of 1,2-epoxyoctane with tris(pentafluorophenyl)borane in the presence of water has been studied to understand its regioselective ring-opening reactions. This research emphasizes the role of residual water in modulating the reactivity and selectivity of catalyzed reactions, offering insights into the chemical properties that govern the behavior of 1,2-epoxyoctane in complex reaction systems (Yu et al., 2018).
Scientific Research Applications
1. Synthesis by Pseudomonas oleovorans
Pseudomonas oleovorans has been utilized for the synthesis of 1,2-epoxyoctane from 1-octene. Studies have compared the production of 1,2-epoxyoctane by resting and growing cells of this bacterium, with a significant increase in epoxide production observed in growing cultures (de Smet, Wynberg, & Witholt, 1981).
2. Dissociative Photoionization Research
Research involving dissociative photoionization of 1,2-epoxyoctane using synchrotron radiation revealed insights into the structure and energy of the parent, ionized, and neutral radicals. This study provided valuable data on the dissociative channels during the photoionization of 1,2-epoxyoctane (Wang et al., 2016).
3. Growth Kinetics of Pseudomonas oleovorans
Another study focused on the inhibitory effect of 1,2-epoxyoctane on the growth kinetics of Pseudomonas oleovorans. This research is essential for understanding the product inhibition during the microbial production of 1,2-epoxyoctane (van der Meer, Miedema, Luyben, & Beenackers, 1993).
4. Biocatalytic Resolution Using Yeast Cells
Studies have explored the use of various yeast strains for the biocatalytic resolution of 1,2-epoxyoctane. This research found notable epoxide hydrolase activities in several yeast strains, contributing to the asymmetric hydrolysis of 1,2-epoxyoctane (Botes, Weijers, & van Dyk, 1998).
5. Catalytic Liquid Phase Rearrangement
The effect of Al-MCM-41 properties on the catalytic liquid phase rearrangement of 1,2-epoxyoctane was examined. This study highlighted how the pore size and acidic properties of catalysts affect the reaction's selectivity and efficiency (Serrano et al., 2007).
6. Antifouling Agent in Membrane Bioreactor
Chitosan's use as an antifouling agent in a membrane bioreactor for the biocatalytic chiral resolution of 1,2-epoxyoctane was explored. This research offered solutions to improve flow rates and reduce resistance in the bioreactor (Roux, Krieg, Yeates, & Breytenbach, 2005).
7. Enzymatic Epoxidation by Pseudomonas oleovorans
Research into the enzymatic epoxidation process revealed the kinetics of forming various epoxy compounds, including 1,2-epoxyoctane, by Pseudomonas oleovorans. This work provides insights into substrate competition and the necessity of viable cells for epoxidation (Schwartz & McCoy, 1976).
Safety And Hazards
Future Directions
Future research could focus on improving the understanding of the ring-opening catalysis of this compound in the presence of water, which could facilitate future improvement of catalyst regioselectivity and reactivity . Another area of interest could be the biocatalytic resolution of 1,2-epoxyoctane using different yeast strains with novel epoxide hydrolase activities .
properties
IUPAC Name |
2-hexyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031190 | |
Record name | Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | Octene-1,2-oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16253 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,2-Epoxyoctane | |
CAS RN |
2984-50-1, 26637-94-5 | |
Record name | 2-Hexyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octene-1,2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-EPOXYOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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